molecular formula C15H24O B139781 3-(2-Methyloctan-2-yl)phenol CAS No. 70120-12-6

3-(2-Methyloctan-2-yl)phenol

Cat. No.: B139781
CAS No.: 70120-12-6
M. Wt: 220.35 g/mol
InChI Key: KAQDSPLBLFEXRU-UHFFFAOYSA-N
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Description

3-(2-Methyloctan-2-yl)phenol is an organic compound with the molecular formula C15H24O It is a phenolic compound characterized by a phenol group attached to a 2-methyloctan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyloctan-2-yl)phenol typically involves the alkylation of phenol with 2-methyloctan-2-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyloctan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Alkylated phenols.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

3-(2-Methyloctan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Methyloctan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the alkyl chain may interact with lipid membranes, affecting membrane fluidity and function. These interactions can modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Methyloctan-2-ylphenol
  • 3-(2-Methylheptan-2-yl)phenol
  • 3-(2-Methylnonan-2-yl)phenol

Comparison: 3-(2-Methyloctan-2-yl)phenol is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-5-6-7-11-15(2,3)13-9-8-10-14(16)12-13/h8-10,12,16H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQDSPLBLFEXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509872
Record name 3-(2-Methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70120-12-6
Record name 3-(2-Methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In like manner, 2-(3-hydroxyphenyl)-2-methylnonane is prepared in 82% (7.8 g.) yield from 13.0 g. (0.0406 mol.) of 1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene. It is obtained as an oil having the characteristics:
Name
2-(3-hydroxyphenyl)-2-methylnonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
Quantity
0.0406 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the like manner, 3-(1,1-dimethyloctyl)phenol was prepared in 82% (7.8 g.) yield from 13.0 g. (0.0406 mol.) of 1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene. It was obtained as an oil having the characteristics:
Name
3-(1,1-dimethyloctyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
Quantity
0.0406 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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